

The Discovery and Development of DSM265: A Targeted Approach to a Novel Antimalarial

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Compound of Interest

Compound Name: DSM265

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

DSM265 is a novel, long-acting antimalarial agent that emerged from a targeted drug discovery program aimed at a critical enzyme in the pyrimidine biosynthesis pathway of *Plasmodium falciparum*, dihydroorotate dehydrogenase (DHODH). This technical guide provides an in-depth overview of the discovery and development history of **DSM265**, from initial target identification and lead optimization to preclinical evaluation and clinical trials. It details the compound's mechanism of action, structure-activity relationships, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. Key experimental methodologies are described, and quantitative data are presented in a structured format to facilitate analysis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the advancement of this promising antimalarial candidate.

Introduction: The Rationale for a New Antimalarial

The persistent global burden of malaria and the emergence of drug-resistant *Plasmodium* parasites necessitate the development of new antimalarial agents with novel mechanisms of action.[1] The pyrimidine biosynthesis pathway is essential for the parasite's synthesis of DNA and RNA, making it an attractive target for therapeutic intervention.[2] Unlike their human hosts, who can salvage pyrimidines from their environment, *Plasmodium* parasites are primarily dependent on the de novo synthesis of these essential building blocks. This metabolic vulnerability provides a therapeutic window for selective inhibition.[3]

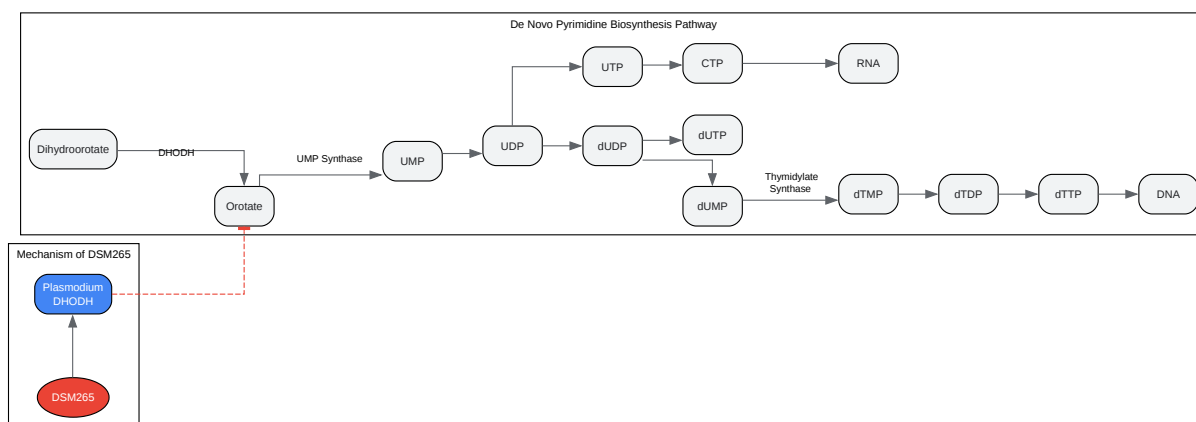
A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[2] The significant structural differences between the Plasmodium and human DHODH enzymes allow for the design of highly selective inhibitors.[4] This targeted approach led to the discovery of the triazolopyrimidine-based compound, **DSM265**, the first DHODH inhibitor to advance to clinical trials for the treatment of malaria.[2][4]

Discovery and Lead Optimization

The discovery of **DSM265** was the result of a target-based screening and subsequent structure-guided lead optimization program.[2][5] An initial high-throughput screen identified a triazolopyrimidine series of compounds with inhibitory activity against *P. falciparum* DHODH (PfDHODH).[2] X-ray crystallography of the PfDHODH enzyme was instrumental in informing the medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this series.[2] This structure-activity relationship (SAR) study led to the identification of **DSM265** as a clinical candidate with potent and selective inhibition of PfDHODH.[2]

Mechanism of Action

DSM265 exerts its antimalarial effect by selectively inhibiting the enzymatic activity of Plasmodium DHODH.[2] This inhibition blocks the de novo pyrimidine biosynthesis pathway, thereby depriving the parasite of the necessary precursors for DNA and RNA synthesis.[2] This ultimately leads to the cessation of parasite growth and replication.[4] The high selectivity of **DSM265** for the parasite enzyme over the human ortholog is a key feature, contributing to its favorable safety profile.[6]



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Figure 1: Mechanism of action of **DSM265** in the pyrimidine biosynthesis pathway.

Preclinical Development

In Vitro Activity

DSM265 demonstrated potent activity against a range of *P. falciparum* strains, including those resistant to currently used antimalarials such as chloroquine and pyrimethamine.[4] The compound was equally effective against both the blood and liver stages of the parasite.[7]

Parameter	Value	Assay/Strain
_Pf_DHODH IC50	8.9 nM	Enzyme Inhibition Assay
P. falciparum (3D7) EC50	4.3 nM	Parasite Growth Inhibition
EC50 Range (9 strains)	1 - 4 ng/mL	In vitro blood-stage activity

Table 1: In Vitro Activity of **DSM265**[\[4\]](#)[\[8\]](#)

In Vivo Efficacy

In vivo efficacy was evaluated in a humanized severe combined immunodeficient (SCID) mouse model infected with *P. falciparum*. **DSM265** demonstrated potent antimalarial activity in this model.[\[6\]](#)

Parameter	Value	Animal Model
ED90	3 mg/kg/day	<i>P. falciparum</i> SCID mouse model

Table 2: In Vivo Efficacy of **DSM265**[\[3\]](#)

Pharmacokinetics

Preclinical pharmacokinetic studies in various animal models predicted a long elimination half-life in humans, suggesting the potential for single-dose treatment or weekly prophylaxis.[\[4\]](#)

Species	Dose	Cmax	Tmax	Half-life (t1/2)
Mouse	0.5 - 75 mg/kg (oral)	-	-	2 - 4 hours
Human (predicted)	200 - 400 mg (single oral)	-	-	>100 hours

Table 3: Preclinical and Predicted Human Pharmacokinetics of **DSM265**[\[4\]](#)[\[8\]](#)

Safety and Toxicology

DSM265 was well-tolerated in repeat-dose and cardiovascular safety studies in mice and dogs. [7] It was not mutagenic and showed high selectivity for the parasite enzyme over a panel of human enzymes and receptors. [4]

Clinical Development

Phase 1 Clinical Trials

The first-in-human Phase 1a/1b studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of **DSM265** in healthy volunteers. The studies also included a component to assess the antimalarial activity in a controlled human malaria infection (CHMI) model. [9]

Phase 1a (Single Ascending Dose):

- Design: Double-blind, randomized, placebo-controlled. [9]
- Doses: 25 mg to 1200 mg. [9]
- Results: **DSM265** was generally well-tolerated, with headache being the most common drug-related adverse event. The pharmacokinetic profile confirmed a long elimination half-life. [9]

Phase 1b (Induced Blood-Stage Malaria):

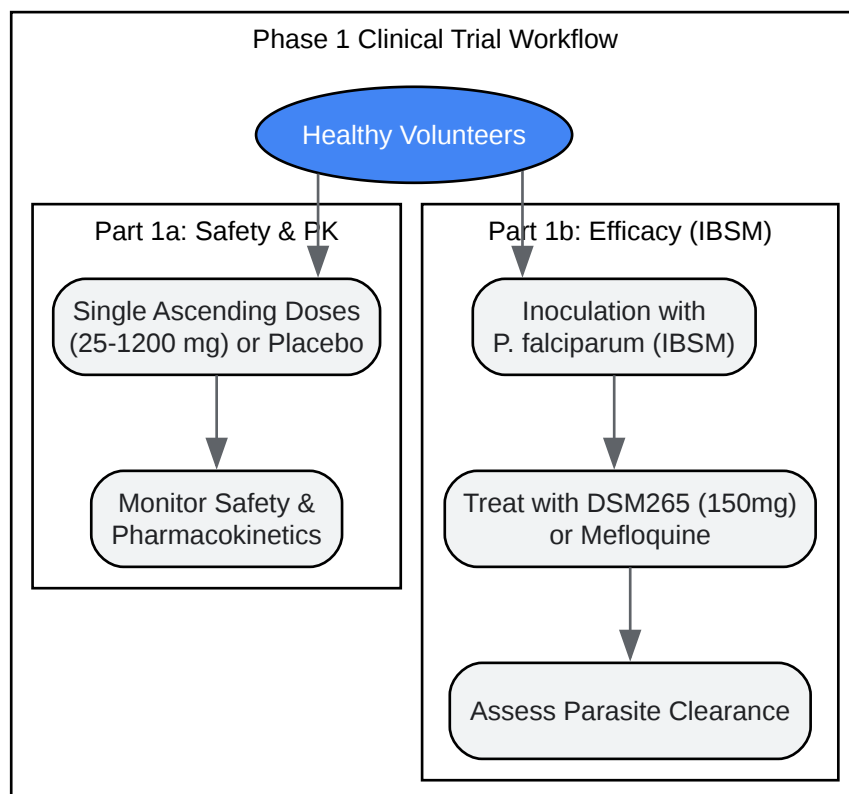
- Design: Open-label, randomized, active-comparator controlled. [9]
- Treatment: 150 mg **DSM265** vs. 10 mg/kg mefloquine. [9]
- Results: **DSM265** demonstrated antimalarial activity, although parasite clearance was slower than with mefloquine. The estimated minimum inhibitory concentration (MIC) in blood was 1040 ng/mL, leading to a predicted single efficacious dose of 340 mg. [9]

Parameter	DSM265 (150 mg)	Mefloquine (10 mg/kg)
Log10 Parasite Reduction Ratio (48h)	1.55 (95% CI 1.42–1.67)	2.34 (95% CI 2.17–2.52)
Parasite Clearance Half-life	9.4 h (8.7–10.2)	6.2 h (5.7–6.7)

Table 4: Phase 1b Antimalarial Activity of **DSM265**[9]

A subsequent Phase 1 trial evaluated the prophylactic activity of a single 400 mg dose of **DSM265** in a CHMI study using sporozoite inoculation.[10]

- Design: Randomized, double-blinded, placebo-controlled.[10]
- Dosing: 400 mg **DSM265** or placebo administered 1 or 7 days before CHMI.[10]
- Results: A single 400 mg dose of **DSM265** provided complete protection when given 1 day before CHMI. Partial protection was observed when administered 7 days prior to challenge. [10][11]



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